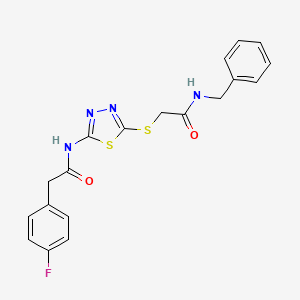

N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-(4-fluorophenyl)acetamido group and at position 2 with a thioether-linked benzyl acetamide side chain. This structural architecture places it within a class of compounds investigated for diverse therapeutic applications, including antimicrobial and anticancer activities, owing to the versatility of the thiadiazole scaffold .

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c20-15-8-6-13(7-9-15)10-16(25)22-18-23-24-19(28-18)27-12-17(26)21-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXGFVHIXKLFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.

Acetamido Group Addition: The acetamido group is added via an acylation reaction, typically using acetic anhydride or acetyl chloride.

Final Coupling: The final step involves the coupling of the benzyl group to the thiadiazole derivative through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetamido group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, typically under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.

Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, such as DNA, RNA, or proteins.

Comparison with Similar Compounds

Table 1: Comparison of Thiadiazole-Based Acetamide Derivatives

Key Observations :

- Substituent Effects on Melting Points : Chlorinated (5d) and methylated (5c) analogs exhibit higher melting points (179–181°C and 169–171°C, respectively) compared to benzylthio derivatives (5h: 133–135°C), likely due to increased polarity and intermolecular interactions .

- Bioactivity Trends: Chlorinated (5d) and ureido (4j) derivatives show pronounced antimicrobial and antiproliferative activities, respectively, suggesting that electron-withdrawing groups enhance target engagement . The target compound’s 4-fluorophenyl group may mimic these effects through hydrophobic and π-π interactions .

Functional Group Modifications

Acetamide vs. Ureido Derivatives

Compounds bearing ureido substituents (e.g., 4j in ) demonstrate superior antiproliferative activity against glioma cells (86–92% Akt inhibition) compared to acetamide analogs . The urea moiety facilitates stronger hydrogen bonding with biological targets, as evidenced by molecular docking studies . In contrast, acetamide derivatives like the target compound may prioritize metabolic stability over potency .

Thioether Linker Variations

- Benzylthio vs. Alkylthio : Benzylthio-substituted compounds (e.g., 5h in ) exhibit lower melting points (133–135°C) than ethylthio derivatives (5g: 168–170°C), reflecting reduced crystallinity due to steric bulk . This may enhance solubility and bioavailability in the target compound.

- Fluorophenyl vs. Chlorophenyl : Fluorinated analogs (e.g., 7c in ) show calculated molecular weights (~492 g/mol) similar to chlorinated derivatives (5d: 508 g/mol), but the fluorine atom’s smaller size and higher electronegativity may improve membrane permeability .

Mechanistic Insights from Structural Analogues

Antimicrobial Activity

Thiadiazole derivatives with 4-chlorobenzylthio (5d) and 4-methylbenzylthio (5c) groups exhibit 67–79% yield in synthesis and moderate-to-high antimicrobial activity, likely due to membrane disruption via hydrophobic interactions . The target compound’s benzylthio and 4-fluorophenyl groups may adopt a similar mechanism, with fluorine enhancing lipophilicity .

Anticancer Potential

Compounds 3 and 8 () induce apoptosis in glioma cells via Akt inhibition (86–92%), attributed to π-π interactions and hydrogen bonding with the kinase’s active site . The target compound’s 4-fluorophenylacetamido group could similarly engage in π-stacking, while the thioether linker may facilitate cellular uptake .

Biological Activity

N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₂₅H₂₃FN₄OS

- Molecular Weight : 446.54 g/mol

- CAS Number : 763139-01-1

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Anticonvulsant Activity : Research indicates that derivatives of N-benzyl compounds demonstrate significant anticonvulsant properties. For instance, modifications to the acetamido group can enhance efficacy against induced seizures in animal models, with effective doses comparable to established anticonvulsants like phenytoin .

- Antiviral Properties : The thiazole moiety in the structure has been associated with antiviral activity. Compounds that include thiadiazole derivatives have shown promise against various viral targets, potentially inhibiting viral replication and assembly processes .

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes such as carbonic anhydrase. This inhibition can lead to therapeutic effects in conditions where enzyme regulation is critical .

Anticonvulsant Studies

In a study assessing anticonvulsant efficacy, N-benzyl derivatives were tested in mice using the maximal electroshock-induced seizure test. The results indicated:

| Compound | ED50 (mg/kg, i.p.) | Comparison to Phenytoin |

|---|---|---|

| N-benzyl derivative 1 | 8.3 | Comparable |

| N-benzyl derivative 2 | 17.3 | Comparable |

| Phenytoin | 6.5 | - |

The protective index (PI) for these compounds was notably high, suggesting a favorable therapeutic window .

Antiviral Activity

The antiviral potential was evaluated against viral polymerases and other targets:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.35 | HCV NS5B |

| Compound B | 0.26 | TMV CP |

These findings indicate that certain modifications to the thiazole structure can enhance antiviral potency significantly .

Case Study 1: Anticonvulsant Efficacy

A series of experiments demonstrated that specific stereoisomers of N-benzyl derivatives exhibited varied anticonvulsant activities. The (R)-stereoisomer showed an ED50 value of 4.5 mg/kg, while the (S)-isomer had an ED50 exceeding 100 mg/kg, highlighting the importance of stereochemistry in pharmacological activity .

Case Study 2: Antiviral Screening

In vitro studies involving various viral strains revealed that compounds derived from the thiazole framework exhibited enhanced binding affinity and inhibition rates against viral replication processes compared to standard antiviral agents .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:

Thiadiazole core formation : Reacting 2-amino-1,3,4-thiadiazole derivatives with electrophilic agents (e.g., chloroacetyl chloride) under reflux conditions in toluene/water mixtures. Sodium azide (NaN₃) is often used to introduce azide intermediates .

Acetamide coupling : The thiol group at the 2-position of the thiadiazole reacts with activated acetamide derivatives (e.g., 2-chloro-N-phenylacetamides) in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux in acetone .

- Key Parameters : Reaction time (5–7 hours), solvent ratios (e.g., 8:2 toluene:water), and purification via recrystallization (ethanol) or column chromatography .

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer :

- Purification : Crude products are recrystallized using ethanol or ethyl acetate. Liquid products are extracted with ethyl acetate (3 × 20 mL) and dried over Na₂SO₄ .

- Characterization :

- TLC : Hexane:ethyl acetate (9:1) for monitoring reaction progress .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., aromatic protons from the 4-fluorophenyl group) .

- FTIR : Validate amide C=O stretches (~1650–1700 cm⁻¹) and thioether (C–S) bonds (~600–700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene:water mixtures facilitate azide formation .

- Catalyst Screening : Anhydrous K₂CO₃ improves thiol-acetamide coupling efficiency compared to weaker bases .

- Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of acetamide groups) .

- Contradiction Analysis : If yields drop, check for moisture sensitivity of intermediates via Karl Fischer titration .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-spectral Cross-Validation :

- Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in the benzyl and thiadiazole moieties .

- Compare experimental IR peaks with computational simulations (e.g., DFT/B3LYP) for C=O and C–S vibrations .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths by growing single crystals in ethanol/water mixtures (e.g., monoclinic P2₁/c space group observed in related thiadiazoles) .

Q. What strategies are used to evaluate the compound’s biological activity?

- Methodological Answer :

- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (ATCC 25923) using broth microdilution methods .

- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values) with ascorbic acid as a positive control .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity indices .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications :

- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess antibacterial potency .

- Vary the benzyl group to alkyl or heteroaromatic chains to study lipophilicity effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target enzymes (e.g., E. coli DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.